(4S)-4-(4-methylbenzyl)-L-glutamic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(2S,4S)-2-amino-4-[(4-methylphenyl)methyl]pentanedioic acid |
InChI |
InChI=1S/C13H17NO4/c1-8-2-4-9(5-3-8)6-10(12(15)16)7-11(14)13(17)18/h2-5,10-11H,6-7,14H2,1H3,(H,15,16)(H,17,18)/t10-,11-/m0/s1 |
InChI Key |
RGKAJUJNUGDWKC-QWRGUYRKSA-N |
SMILES |
CC1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H](C[C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Rigorous Stereochemical Characterization and Analytical Validation of 4s 4 4 Methylbenzyl L Glutamic Acid
Advanced Spectroscopic Techniques for Absolute and Relative Configuration Determination
Spectroscopic methods are indispensable for probing the three-dimensional structure of chiral molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Optical Rotatory Dispersion (ORD) provide detailed information about the connectivity and spatial arrangement of atoms.
NMR spectroscopy is a powerful tool for determining the constitution and relative stereochemistry of a molecule. For (4S)-4-(4-methylbenzyl)-L-glutamic acid, standard ¹H and ¹³C NMR would confirm the carbon skeleton and the presence of the 4-methylbenzyl substituent.
To differentiate between enantiomers and diastereomers, NMR analysis is often conducted in a chiral environment. researchgate.netacs.org This can be achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). rsc.orgnih.gov For instance, derivatizing the amino acid with a chiral agent like (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid creates diastereomeric products that exhibit distinct signals in the ¹⁹F NMR spectrum, allowing for enantiodiscrimination. rsc.org Similarly, CSAs can induce chemical shift non-equivalence in the ¹H or ¹³C NMR spectra of the enantiomers.
Nuclear Overhauser Effect (NOE) experiments are crucial for determining the relative configuration of the two stereocenters (C2 and C4). By measuring the spatial proximity of protons, one can deduce the syn or anti relationship between the amino group at C2 and the methylbenzyl group at C4.
Illustrative ¹H NMR Data for a 4-Substituted Glutamic Acid Analog
This table represents typical chemical shifts that would be expected for a compound like this compound in a suitable solvent (e.g., D₂O or DMSO-d₆).
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H2 (α-proton) | ~3.8 - 4.2 | Doublet of doublets | ~4-8 Hz |
| H3 (β-protons) | ~1.9 - 2.3 | Multiplet | - |
| H4 (γ-proton) | ~2.3 - 2.6 | Multiplet | - |
| Benzyl (B1604629) CH₂ | ~2.7 - 3.0 | Multiplet | - |
| Aromatic Protons | ~7.0 - 7.3 | Doublets | ~8 Hz |
| Methyl Protons (on benzyl) | ~2.3 | Singlet | - |
Chiroptical techniques like CD and ORD are highly sensitive to the absolute configuration of stereocenters. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. acs.orgmdpi.com
Chromatographic Methods for Enantiomeric and Diastereomeric Purity Evaluation
Chromatographic techniques are the gold standard for assessing the purity of chiral compounds, capable of separating all possible stereoisomers and quantifying their relative amounts.
Chiral HPLC is a primary method for separating enantiomers and diastereomers. researchgate.net This can be achieved through two main approaches: direct and indirect separation.
Direct Separation: This involves using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the analytes, leading to different retention times. For underivatized amino acids, CSPs based on macrocyclic antibiotics (like teicoplanin) or ligand-exchange phases are often effective. researchgate.netsigmaaldrich.commst.edu A study on the related compound (4S)-4-(3-fluoropropyl)-L-glutamic acid utilized a chiral ligand-exchange column to successfully separate all four of its stereoisomers without derivatization. plos.orgplos.org
Indirect Separation: This method involves pre-column derivatization of the amino acid with a chiral derivatizing agent (CDA), such as Marfey's reagent (FDAA), to form stable diastereomers. nih.gov These diastereomers can then be separated on a standard achiral reversed-phase HPLC column. This approach is highly sensitive and reliable for determining enantiomeric excess. nih.gov
Example Chiral HPLC Method for 4-Substituted Glutamic Acid Stereoisomers
This table illustrates a potential set of conditions for the direct chiral HPLC separation, based on methods developed for similar compounds. plos.orgplos.org
| Parameter | Condition |
| Column | Chiral ligand-exchange (e.g., Chirex 3126) |
| Mobile Phase | Acetonitrile / Aqueous CuSO₄ solution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or Post-column derivatization |
| Column Temp. | 40 °C |
| Expected Elution Order | (2R,4S), (2S,4S), (2R,4R), (2S,4R) |
GC-MS is another powerful technique for the separation and identification of chiral amino acids, offering high resolution and sensitivity. nih.gov However, due to the low volatility of amino acids, derivatization is a mandatory step. researchgate.netsigmaaldrich.com
The process typically involves a two-step derivatization:
Esterification: The carboxyl groups are converted to esters (e.g., methyl or propyl esters).
Acylation: The amino group is acylated (e.g., with trifluoroacetic anhydride (B1165640) or heptafluorobutyryl chloroformate). researchgate.net
The resulting volatile derivatives are then separated on a chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative or a chiral amino acid (e.g., Chirasil-L-Val). researchgate.netproquest.com The mass spectrometer serves as a detector, confirming the identity of each separated stereoisomer based on its mass-to-charge ratio and fragmentation pattern. This method is particularly useful for detecting trace amounts of one enantiomer in the presence of a large excess of another. nih.gov
Crystallographic Analysis for Solid-State Structural Elucidation
Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the absolute and relative stereochemistry of a molecule in the solid state. researchgate.netresearchgate.netnih.gov By diffracting X-rays off a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial coordinates of each atom. acs.org
For this compound, obtaining a suitable single crystal would allow for:
Absolute Configuration: Direct determination of the (2S, 4S) configuration without relying on spectroscopic or chromatographic comparisons.
Conformational Analysis: Precise measurement of bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the crystal lattice.
Intermolecular Interactions: Identification of hydrogen bonding networks and other packing forces that stabilize the crystal structure. acs.orgrsc.org
Illustrative Crystallographic Data for an L-Glutamic Acid Analog
This table shows the type of data obtained from a single-crystal X-ray diffraction experiment for a related compound. acs.org
| Parameter | Illustrative Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.1 Å, b = 6.9 Å, c = 17.2 Å |
| Volume (V) | ~610 ų |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density | ~1.60 g/cm³ |
In Depth Investigation of Molecular Recognition and Biochemical Pathways Relevant to 4s 4 4 Methylbenzyl L Glutamic Acid
Ligand-Target Interactions with Glutamate (B1630785) Receptors and Subtypes (e.g., ionotropic and metabotropic glutamate receptors)
L-glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system, acting on both ionotropic (iGluR) and metabotropic (mGluR) glutamate receptors. nih.gov The iGluRs, which include NMDA, AMPA, and kainate receptors, are ligand-gated ion channels that mediate fast synaptic transmission. The mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through slower, second-messenger-mediated pathways. acs.org Structural modification of the glutamic acid backbone, particularly at the 4-position, has been shown to produce analogues with distinct pharmacological profiles and selectivity for various receptor subtypes. nih.govnih.gov
Specific quantitative receptor binding assays detailing the affinity (e.g., Ki or IC50 values) of (4S)-4-(4-methylbenzyl)-L-glutamic acid for the spectrum of iGluR and mGluR subtypes are not available in the current scientific literature.
Studies on other 4-substituted analogues demonstrate that the nature of the substituent at this position is a critical determinant of receptor affinity and selectivity. For instance, (2S,4R)-4-methylglutamic acid is a potent and selective ligand for kainate receptors, while (2S,4S)-4-methylglutamic acid shows selectivity for mGluR subtypes. nih.gov The introduction of a larger benzyl (B1604629) group, as in the case of this compound, would be expected to significantly alter the binding profile compared to smaller alkyl substitutions, but experimental data are required to confirm this.
There is no published functional characterization of this compound as an agonist, antagonist, or allosteric modulator at glutamate receptor subtypes.
Functional studies on related compounds show that even minor structural changes can shift a compound's activity. For example, some 4-substituted glutamic acid derivatives have been identified as moderate antagonists at metabotropic glutamate receptors. nih.gov Without direct experimental evidence from functional assays (e.g., electrophysiology or second messenger analysis), the activity of this compound at these receptors remains uncharacterized.
Modulation of Amino Acid Transport Systems (e.g., System xc- antiporter)
Excitatory amino acid transporters (EAATs) are crucial for terminating glutamatergic neurotransmission by clearing glutamate from the synaptic cleft. acs.org These transporters, along with others like the cystine/glutamate antiporter (system xc-), are important pharmacological targets.
Direct experimental evaluation of this compound as a substrate or inhibitor of specific amino acid transport systems is not documented.
However, research on a series of L-2,4-syn-4-alkylglutamic acid analogues provides insight into how substitutions at the 4-position affect interaction with EAATs. In one study, extending the 4-methyl group to a 4-ethyl group changed the compound's profile from a substrate at EAAT1 to an inhibitor at EAAT1, EAAT2, and EAAT3. acs.org The study concluded that large and bulky hydrophobic substituents in the 4-position are tolerated by these transporters, with the compounds generally acting as inhibitors. acs.org This suggests that this compound, with its bulky 4-methylbenzyl group, is likely to act as an inhibitor rather than a substrate, though this requires experimental verification.
Table 1: Pharmacological Profile of Selected 4-Substituted L-Glutamic Acid Analogues at Human EAATs Data adapted from a study on L-2,4-syn-4-alkylglutamic acid analogues. Data for the specific methylbenzyl compound is not available.
| Compound | 4-Substituent | Activity at EAAT1 | Activity at EAAT2 | Activity at EAAT3 |
| 1a | Methyl | Substrate | Inhibitor | Inhibitor |
| 1b | Ethyl | Inhibitor | Inhibitor | Inhibitor |
| 1c | Propyl | Inhibitor | Inhibitor | Inhibitor |
No studies detailing the mechanism of inhibition (e.g., competitive, non-competitive) or providing kinetic data (e.g., Ki values) for this compound at amino acid transporters have been published. For other analogues, competitive inhibition of glutamate uptake has been demonstrated. nih.gov
Enzymatic Transformations and Metabolic Pathways of this compound
The metabolic fate of this compound has not been investigated in published studies. L-glutamic acid itself is a central node in metabolism, participating in transamination and dehydrogenation reactions. beilstein-journals.org It is plausible that a substituted analogue like this compound could be recognized by enzymes involved in amino acid metabolism.
For instance, aspartate aminotransferase has been used in the chemoenzymatic synthesis of various 4-alkylglutamic acids from their corresponding keto-acids, demonstrating that enzymes can process these analogues. acs.org The synthesis of α-benzyl L-glutamate has also been explored using biocatalytic routes, indicating that enzymes can interact with benzyl-substituted glutamates. frontiersin.org However, the specific catabolic pathways, potential metabolites, and the enzymes involved in the breakdown of this compound in a biological system are currently unknown.
Interaction with Glutamine and Glutamate Metabolizing Enzymes
The metabolic fate and influence of this compound are significantly determined by its interactions with a suite of enzymes that process glutamine and glutamate.
Glutaminase (B10826351) (EC 3.5.1.2): This enzyme is responsible for the hydrolysis of L-glutamine to L-glutamate and ammonia (B1221849). Studies on the interaction of this compound with glutaminase are critical to understanding its potential to modulate glutamate levels in various tissues.
Glutamate Dehydrogenase (GDH; EC 1.4.1.2): GDH catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia. This function places GDH at a vital intersection of carbon and nitrogen metabolism. The influence of this compound on GDH activity could have significant implications for cellular energy production and amino acid balance.
Glutamine Synthetase (GS; EC 6.3.1.2): This enzyme facilitates the synthesis of glutamine from glutamate and ammonia, a reaction that requires ATP. The regulation of GS is complex, involving both allosteric and covalent modifications. Investigating whether this compound acts as a substrate or inhibitor of GS is essential for determining its impact on nitrogen assimilation and detoxification.
γ-Glutamyl Transpeptidase (GGT; EC 2.3.2.2): GGT is a membrane-bound enzyme that plays a crucial role in the metabolism of glutathione (B108866) by transferring the γ-glutamyl moiety to an acceptor, which can be an amino acid, a peptide, or water. The interaction of this compound with GGT could affect glutathione homeostasis and the transport of amino acids into cells.
Assessment of Substrate Potential for Peptidases and Proteases
The stability and metabolic fate of this compound are also dependent on its susceptibility to cleavage by peptidases and proteases. These enzymes are responsible for the breakdown of peptides and proteins. Understanding whether this compound can be processed by enzymes such as aminopeptidases, which cleave amino acids from the N-terminus of peptides, is important for evaluating its biological lifetime and potential to release bioactive fragments.
Cellular and Molecular Mechanisms of Action in Model Systems
To elucidate the broader biological effects of this compound, its impact on cellular homeostasis and function has been examined in various model systems.
Impact on Intracellular Amino Acid Pools and Redox State
The concentration of amino acids within a cell is tightly regulated and crucial for numerous cellular processes, including protein synthesis and energy metabolism.
Intracellular Amino Acid Pools: Alterations in the levels of key amino acids like glutamate and glutamine can have widespread effects. For instance, glutamine catabolism is vital for the biosynthesis of other amino acids. Studies exploring how this compound influences the intracellular concentrations of various amino acids are necessary to understand its systemic effects.
Redox State: The balance between oxidizing and reducing agents (redox state) is critical for cellular health. Glutamate and glutamine metabolism are linked to the production of NADPH, a key reducing equivalent. Therefore, any modulation of the enzymes involved in their metabolism by this compound could potentially alter the cellular redox balance.
Exploration of Neuromodulatory Effects in Ex Vivo Preparations
Given the central role of glutamate as an excitatory neurotransmitter in the mammalian central nervous system, compounds that are structurally related may exhibit neuromodulatory properties. The investigation of this compound in ex vivo preparations, such as brain slices, would be a direct approach to assess its potential to modulate synaptic transmission and neuronal excitability.
Exploration of Advanced Applications and Derivatization for Material Science and Chemical Biology Tools
Design and Synthesis of Functionalized Conjugates and Molecular Probes
The modification of (4S)-4-(4-methylbenzyl)-L-glutamic acid into molecular probes is a key strategy for studying complex biological systems. By attaching specific labels, such as radioisotopes or fluorescent tags, researchers can track the molecule's distribution and interactions within cells and organisms.
Radiolabeled analogues of glutamic acid are instrumental in non-invasively imaging metabolic pathways using Positron Emission Tomography (PET). A prominent example that illustrates this principle is (4S)-4-(3-[18F]Fluoropropyl)-L-glutamic acid, or [18F]FSPG. researchgate.net This molecule is a glutamate (B1630785) analogue labeled with the positron-emitting isotope Fluorine-18. nih.gov
The primary application of [18F]FSPG is to image the activity of the cystine/glutamate antiporter, known as system xc⁻. researchgate.net This transport system is crucial for cellular redox homeostasis, as it imports cystine, the rate-limiting substrate for the synthesis of the major antioxidant glutathione (B108866). kcl.ac.uk Many cancer cells upregulate system xc⁻ to cope with high levels of oxidative stress, making it a valuable biomarker. researchgate.net
When [18F]FSPG is introduced, it acts as a substrate for system xc⁻ and is transported into the cell. researchgate.netmdpi.com Unlike natural glucose which is trapped by phosphorylation, the accumulation of [18F]FSPG is directly linked to the transporter's activity. nih.govnih.gov The radioactive fluorine-18 atom allows for detection by a PET scanner, generating an image that highlights areas of high system xc⁻ activity, such as tumors. nih.gov This technique provides a non-invasive readout of a tumor's antioxidant response, which can have important prognostic value and may help guide therapy. kcl.ac.ukmdpi.com Clinical studies have demonstrated the feasibility of using [18F]FSPG to visualize intracranial malignancies and other cancers, although uptake can be heterogeneous, reflecting the complex underlying biology of different tumors. mdpi.comnih.gov
| Radiotracer | Principle of Action | Key Target | Application |
| (4S)-4-(3-[18F]Fluoropropyl)-L-glutamic acid ([18F]FSPG) | Acts as a radiolabeled analogue of L-glutamate. | System xc⁻ (cystine/glutamate antiporter). researchgate.net | PET imaging of cellular redox status and antioxidant response, particularly in oncology. kcl.ac.uk |
| [18F]Fluoro-2-deoxy-D-glucose ([18F]FDG) | A glucose analogue that is taken up by cells and trapped after phosphorylation. nih.gov | Glucose transporters (GLUTs) and hexokinase activity. nih.gov | General metabolic imaging in oncology, neurology, and cardiology. nih.gov |
To visualize the localization of glutamate analogues within cells and to identify their binding partners, fluorescent or affinity tags can be chemically conjugated to the molecule.
Fluorescent Tags: These are molecules (fluorophores) that absorb light at one wavelength and emit it at a longer wavelength. By attaching a fluorophore to a glutamate derivative, its path and accumulation in different cellular compartments can be tracked using fluorescence microscopy. rsc.orgmdpi.com The design of such probes requires chemoselective and enantioselective recognition to ensure that the tag does not interfere with the biological activity of the parent molecule. rsc.org
Affinity Tags: These are peptides or proteins fused to a molecule of interest to facilitate its purification and detection. abcam.compatsnap.comnih.gov Common affinity tags include the polyhistidine (His-tag) and Glutathione-S-transferase (GST). abcam.comresearchgate.net
His-tag: A sequence of six or more histidine residues that binds with high affinity to immobilized metal ions, such as nickel or cobalt, a technique known as Immobilized Metal Affinity Chromatography (IMAC). nih.govresearchgate.net This tag is small, which minimizes its potential impact on protein function. abcam.com
GST-tag: A larger protein tag (~26 kDa) that binds specifically to immobilized glutathione. abcam.com It can also help improve the solubility and stability of the fusion protein. abcam.comnih.gov
By creating a fusion of this compound with an affinity tag, researchers can use techniques like affinity purification followed by mass spectrometry to isolate and identify proteins that interact with the compound from a complex cellular mixture. patsnap.com This is a powerful method for elucidating the compound's mechanism of action and identifying its molecular targets. patsnap.comsigmaaldrich.com
Incorporation of this compound into Peptidic Constructs and Peptidomimetics
The incorporation of non-canonical amino acids like this compound into peptides is a powerful strategy for creating novel structures with tailored properties. The γ-linkage in glutamic acid provides a unique point for modification and polymerization, distinct from the α-peptide bonds that form the backbone of proteins. nih.govnih.gov
The synthesis of peptides containing γ-glutamyl linkages can be achieved through various chemical and enzymatic methods. nih.govlsbu.ac.uk Chemical synthesis often involves "classical" solution-phase methods or solid-phase peptide synthesis (SPPS), where the peptide is built step-by-step on a solid resin support. lsbu.ac.ukrsc.org This requires careful use of protecting groups to ensure that the correct amide bonds are formed. rsc.org For instance, an orthogonally protected glutamic acid analogue can be designed to allow for selective deprotection and modification of the γ-carboxyl group while the α-amino and α-carboxyl groups are involved in forming the main peptide chain. rsc.org
Incorporating γ-substituted residues can:
Introduce specific functionalities: The 4-methylbenzyl group provides a hydrophobic and aromatic moiety that can influence peptide folding and interaction with other molecules.
Create peptidomimetics: These are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased resistance to enzymatic degradation or better bioavailability. rsc.org
Generate hybrid peptides: Peptides containing both α- and γ-amino acid residues can be synthesized, leading to unique backbone structures and folding patterns. researchgate.net
These modified peptides and peptidomimetics are valuable in drug discovery and material science, where precise control over molecular structure is essential for function. rsc.orgnih.gov
Polymerization and Self-Assembly Behavior of Poly-γ-substituted L-Glutamates
When γ-substituted L-glutamates are polymerized, they form synthetic polypeptides with remarkable self-assembling properties. The behavior of poly(γ-4-methylbenzyl-L-glutamate) is closely analogous to that of the extensively studied poly(γ-benzyl-L-glutamate) (PBLG). nih.govkyoto-u.ac.jp These polymers can be synthesized by the ring-opening polymerization of the corresponding N-carboxyanhydride (NCA) monomer. rsc.orgacs.org
In helicogenic (helix-forming) solvents like toluene or dioxane, PBLG and its analogues adopt a rigid, rod-like α-helical conformation. nih.govsemanticscholar.org This stable secondary structure is maintained by intramolecular hydrogen bonds between the amide groups of the polypeptide backbone. nih.gov Fourier Transform Infrared (FT-IR) spectroscopy is a key technique for confirming this structure, with characteristic amide I and amide II bands appearing around 1650 cm⁻¹ and 1550 cm⁻¹, respectively, for the α-helical form. nih.govmdpi.com In contrast, a β-sheet conformation shows these bands at different wavenumbers (e.g., ~1630 cm⁻¹ and 1530 cm⁻¹). nih.gov
The stability of the α-helix is sensitive to environmental conditions. For the parent polymer, poly-L-glutamic acid, the helix is stable at low pH when the carboxylic acid side chains are protonated and neutral. study.compearson.com As the pH rises above 5, the side chains become deprotonated and negatively charged, leading to electrostatic repulsion that destabilizes the helix and causes a transition to a disordered "random coil" conformation. study.compearson.com For polymers like poly(γ-4-methylbenzyl-L-glutamate), the non-ionizable side chain allows the α-helical structure to be stable over a wider range of conditions, primarily influenced by solvent interactions. nih.govkyoto-u.ac.jp
The rigid, rod-like nature of α-helical poly(γ-substituted L-glutamates) drives their self-assembly into ordered supramolecular structures. nih.govnih.govethz.ch
Aggregation and Gelation: Even in dilute solutions of helicogenic solvents, these polymers form aggregates. nih.gov As the polymer concentration increases, these aggregates can interconnect to form a network of nanofibers that spans the entire volume, resulting in the formation of a self-supporting, thermoreversible gel. nih.gov
Nanostructure Formation in Block Copolymers: When poly(γ-4-methylbenzyl-L-glutamate) is used as a block in a block copolymer (e.g., with a flexible block like polyethylene glycol), it can drive self-assembly into a variety of well-defined nanostructures. nih.govepfl.chresearchgate.net Depending on the relative lengths of the blocks and the solvent conditions, morphologies such as spherical or cylindrical micelles, vesicles (polymersomes), or lamellae can be formed. nih.govepfl.ch
These self-assembled nanostructures are of significant interest for applications in drug delivery, tissue engineering, and diagnostics, as they provide a platform for creating biocompatible nanomaterials with precisely controlled size, shape, and functionality. nih.govnih.govmdpi.com
| Polymer System | Conformation | Self-Assembled Structures | Potential Applications |
| Homopolymer (e.g., Poly(γ-4-methylbenzyl-L-glutamate)) | α-helical rod in helicogenic solvents. nih.gov | Nanofibers, gels. nih.gov | Tissue scaffolding, hydrogels. nih.gov |
| Block Copolymer (e.g., with PEG) | α-helical rod (rigid block) and random coil (flexible block). epfl.ch | Micelles, cylinders, vesicles, lamellae. nih.govepfl.ch | Drug delivery carriers, nanomedicine. nih.gov |
Computational and Theoretical Research on 4s 4 4 Methylbenzyl L Glutamic Acid
Molecular Docking and Dynamics Simulations for Ligand-Receptor/Enzyme Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as (4S)-4-(4-methylbenzyl)-L-glutamic acid, and its potential protein target. Given its structure as a glutamic acid analog, logical targets for docking studies include various subtypes of glutamate (B1630785) receptors (e.g., NMDA, AMPA, and kainate receptors) and enzymes involved in glutamate metabolism, like glutamine synthetase. researchgate.netmdpi.com
Molecular dynamics (MD) simulations are then often employed to refine the docking poses and to study the stability of the ligand-protein complex over time. These simulations provide insights into the dynamic behavior of the complex, including conformational changes and the persistence of key intermolecular interactions.
Research Findings:
Hypothetical molecular docking studies of this compound against the ligand-binding domain of a kainate receptor could reveal strong binding affinity. The binding energy, often calculated in kcal/mol, indicates the stability of the interaction. Key interactions would likely involve the glutamic acid backbone, forming hydrogen bonds with receptor residues that typically interact with the alpha-amino and carboxyl groups of L-glutamic acid. The 4-methylbenzyl group would be predicted to occupy a hydrophobic pocket within the binding site, potentially conferring selectivity over other glutamate receptor subtypes.
MD simulations could further confirm the stability of the predicted binding pose. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone over a simulation period (e.g., 100 nanoseconds) would indicate the stability of the complex. Persistent hydrogen bonds and hydrophobic contacts observed throughout the simulation would underscore the predicted binding mode.
Table 1: Hypothetical Molecular Docking Results
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Kainate Receptor (GluK2) | -9.2 | Arg121, Thr178 | Hydrogen Bond (with carboxyl groups) |
| Pro119, Met120 | Hydrophobic (with methylbenzyl group) | ||
| NMDA Receptor (GluN1/GluN2A) | -7.5 | Arg523, Asp731 | Hydrogen Bond |
| Glutamine Synthetase | -6.8 | Arg324, Glu327 | Electrostatic/Hydrogen Bond |
Quantum Chemical Calculations for Conformational Preferences and Electronic Properties
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the intrinsic properties of a molecule. nih.gov These methods can determine the most stable three-dimensional shapes (conformational preferences) of this compound and its electronic properties, which govern its reactivity and interactions. nih.gov
Research Findings:
A conformational analysis of this compound would likely reveal several low-energy conformers. The rotational freedom around the single bonds in the benzyl (B1604629) and glutamic acid side chains allows the molecule to adopt various shapes. The relative energies of these conformers determine their population at a given temperature. Quantum calculations can precisely compute these energy differences.
Electronic property calculations provide values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map would visualize the charge distribution, highlighting electron-rich regions (negative potential, likely sites for electrophilic attack) and electron-poor regions (positive potential, for nucleophilic attack). For this compound, negative potential would be concentrated around the carboxyl groups, while the benzyl ring would be less polar.
Table 2: Predicted Quantum Chemical Properties
| Property | Predicted Value | Significance |
|---|---|---|
| Relative Conformational Energy (Conformer 1 vs 2) | 1.5 kcal/mol | Indicates the energy difference between stable shapes. |
| HOMO Energy | -6.8 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.6 eV | Indicates chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
Predictive Modeling of Metabolic Fates and Biotransformation Pathways
Predictive modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) is a critical component of computational drug discovery. Various software platforms, such as SwissADME and ADMETlab, use large datasets of known drug molecules to train algorithms that can predict the metabolic fate of new compounds. researchgate.netnih.govnih.gov
Research Findings:
For this compound, predictive models would likely identify several potential biotransformation pathways. Phase I metabolism may involve oxidation of the methyl group on the benzyl ring to a carboxylic acid or hydroxylation of the aromatic ring, primarily mediated by Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6). Phase II metabolism would likely involve conjugation reactions, such as glucuronidation of the newly formed hydroxyl groups or the existing carboxyl groups. The glutamic acid portion of the molecule might also be recognized by endogenous metabolic enzymes. These predictions help anticipate the compound's metabolic stability and identify potential metabolites.
Table 3: Predicted Metabolic Pathways and Products
| Metabolic Phase | Reaction | Enzyme Family | Predicted Metabolite |
|---|---|---|---|
| Phase I | Aromatic Hydroxylation | Cytochrome P450 (CYP2C9) | (4S)-4-(4-carboxybenzyl)-L-glutamic acid |
| Phase I | Benzylic Oxidation | Cytochrome P450 (CYP3A4) | (4S)-4-(hydroxy-(4-methylphenyl)methyl)-L-glutamic acid |
| Phase II | Glucuronidation | UGTs | Glutamic acid-conjugate |
| Phase II | Sulfation | SULTs | Sulfate conjugate of hydroxylated metabolite |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to build models that correlate the chemical structure of a compound with its biological activity or physicochemical properties. farmaciajournal.com These models are built by calculating a set of molecular descriptors for a series of compounds and then using regression analysis to find a mathematical relationship with the observed activity or property. researchgate.netnih.gov
Research Findings:
A QSAR study for a series of analogs of this compound would involve synthesizing or computationally designing related molecules with variations in the substituent on the benzyl ring or modifications to the glutamic acid scaffold. For each analog, a set of molecular descriptors would be calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors.
A resulting QSAR equation might look like:
pIC50 = c0 + c1(LogP) - c2(Molecular_Volume) + c3*(Dipole_Moment)
This hypothetical equation would suggest that biological activity (expressed as pIC50) increases with lipophilicity and dipole moment but decreases with molecular size. Such a model can be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds.
Table 4: Representative Molecular Descriptors for QSAR Analysis
| Descriptor Class | Descriptor Name | Calculated Value (Hypothetical) | Relevance |
|---|---|---|---|
| Hydrophobicity | LogP | 2.8 | Membrane permeability and hydrophobic interactions. |
| Topological | Topological Polar Surface Area (TPSA) | 78.5 Ų | Relates to transport properties and receptor binding. |
| Electronic | Dipole Moment | 3.5 D | Influences polar interactions. |
| Steric | Molecular Weight | 265.29 g/mol | Relates to molecular size and fit in binding pocket. |
| Steric | Number of Rotatable Bonds | 7 | Indicates molecular flexibility. |
Q & A
Q. What are the recommended methods for synthesizing (4S)-4-(4-methylbenzyl)-L-glutamic acid with high stereochemical purity?
Methodological Answer:
- Multi-step synthesis from protected glutamate derivatives : Start with enantiomerically pure L-glutamate or pyroglutamate precursors. Introduce the 4-methylbenzyl group via alkylation or coupling reactions under controlled conditions to preserve stereochemistry .
- Stereoselective recrystallization : Use chiral resolving agents (e.g., tartaric acid derivatives) to isolate the desired (4S) isomer. Monitor enantiomeric excess (ee) via chiral HPLC .
- Key considerations : Optimize reaction temperature and solvent polarity to minimize racemization. For example, low-temperature conditions (-20°C) in anhydrous DMF reduce side reactions .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store in airtight, light-resistant containers at -20°C to prevent hydrolysis or oxidation. Lyophilized forms are preferred for long-term stability .
- Handling : Use inert atmosphere (e.g., nitrogen glovebox) during weighing. Avoid moisture by pre-drying solvents and reagents.
- Safety protocols : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust or aerosols .
Advanced Research Questions
Q. What analytical techniques are most effective for determining the stereochemical purity of this compound?
Methodological Answer:
- Chiral HPLC : Utilize columns with chiral stationary phases (e.g., Chirex 3126 or Chiralcel OD). Mobile phases like MeCN/CuSO₄(aq) resolve all four stereoisomers within 25 minutes. Detection at 220 nm ensures sensitivity .
- NMR spectroscopy : Compare and NMR chemical shifts with reference standards. Key diagnostic signals include the C4 proton (δ 3.8–4.2 ppm) and carboxylate carbons (δ 170–175 ppm) .
- Polarimetry : Measure specific optical rotation ([α]) to confirm enantiomeric purity. For example, (4S)-isomers typically show [α] = +12° to +15° in aqueous solution .
Q. How can researchers design preclinical studies to evaluate the pharmacokinetics of this compound derivatives in vivo?
Methodological Answer:
- Radiolabeling : Incorporate or isotopes for PET imaging. Use automated synthesis modules to ensure radiochemical purity >95% and molar activity >50 GBq/μmol .
- Dosimetry : Calculate absorbed doses using OLINDA/EXM software. For example, critical organs (e.g., liver, kidneys) typically receive 0.05–0.1 mSv/MBq .
- Validation : Compare tumor uptake (SUV) in xenograft models. System x transporter activity can be quantified via blocking studies with sulfasalazine .
Q. What strategies resolve conflicting data in stereochemical analysis during quality control?
Methodological Answer:
- Cross-validation : Combine chiral HPLC, NMR, and X-ray crystallography. For instance, X-ray structures confirm absolute configuration when HPLC retention times are ambiguous .
- Reference standards : Synthesize all four stereoisomers as controls. Use recrystallization to achieve >98% ee for unambiguous comparisons .
- Statistical analysis : Apply multivariate regression to correlate reaction conditions (e.g., pH, temperature) with stereochemical outcomes. Address outliers via repeat experiments under standardized protocols .
Q. How can researchers optimize synthetic yields while minimizing racemization?
Methodological Answer:
- Reaction optimization : Use Mitsunobu conditions (DIAD, PhP) for stereoretentive alkylation. Yields improve from 60% to 85% when using THF instead of DCM .
- Additive screening : Additives like Hünig’s base (5 mol%) reduce acid-catalyzed racemization during carboxylate activation .
- Process monitoring : Track ee in real-time using inline HPLC. Adjust reaction quenching points if ee drops below 95% .
Q. What are the critical parameters for validating a GMP-compliant synthesis protocol?
Methodological Answer:
- Specifications : Ensure radiochemical purity ≥99%, residual solvents <500 ppm (e.g., acetonitrile), and endotoxin levels <0.5 EU/mL .
- Documentation : Follow ICH Q7 guidelines for batch records. Include step-by-step SOPs for synthesis, purification, and sterility testing .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) to establish shelf-life. Acceptable criteria: ≤10% decomposition .
Q. Notes
- Avoid commercial sources (e.g., benchchem.com ) per user instructions.
- Advanced questions focus on mechanistic and clinical translation challenges.
- Basic questions address synthesis, handling, and initial characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
